molecular formula C8H13N3O2 B1480187 6-(sec-butylamino)pyrimidine-2,4(1H,3H)-dione CAS No. 2092039-88-6

6-(sec-butylamino)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1480187
CAS RN: 2092039-88-6
M. Wt: 183.21 g/mol
InChI Key: UFSSJMGCQGJPSS-UHFFFAOYSA-N
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Description

“6-(sec-butylamino)pyrimidine-2,4(1H,3H)-dione” is a derivative of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For instance, synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron(II)-complex .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific structure of “6-(sec-butylamino)pyrimidine-2,4(1H,3H)-dione” would require further analysis.


Chemical Reactions Analysis

The structure-activity relationships (SARs) of numerous pyrimidines have been discussed in detail . For instance, SAR analysis revealed that incorporation of methylthio and methyl moieties at position-6 of the pyrimidine skeleton reduced the PDE4B inhibitory activity .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound has been utilized in the synthesis of diverse heterocyclic compounds, including pyrimido[4,5-d]pyrimidin-2,4-diones and their derivatives. These compounds are synthesized through reactions involving amino pyrimidine diones with primary aromatic or heterocyclic amines and formaldehyde or aromatic aldehydes. Such synthetic pathways are crucial for creating novel heterocyclic systems with potential applications in medicinal chemistry and materials science (Hamama et al., 2012).

Advanced Material Research

In the domain of materials science, derivatives of the compound have been explored for their electronic and structural properties. For instance, research on novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives demonstrated their potential in understanding electronic structures through spectral techniques and computational methods. These studies provide insights into the reactivity of such compounds, which could be beneficial for developing new materials with specific electronic properties (Ashraf et al., 2019).

Antimicrobial and Antiviral Activities

Several studies have focused on the antimicrobial and antiviral potentials of 6-(sec-butylamino)pyrimidine-2,4(1H,3H)-dione derivatives. These compounds have been evaluated for their efficacy against various bacterial and viral strains, showing moderate to good activity. Such research underlines the importance of these compounds in the development of new therapeutic agents for treating infectious diseases (Vlasov et al., 2022).

Herbicidal Applications

Research into the herbicidal activities of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, synthesized from reactions involving trifluoroacetoacetate ethyl with substituted urea, has indicated that some derivatives exhibit significant herbicidal effectiveness. These findings suggest the potential use of such compounds in agricultural practices to control unwanted plant growth (Huazheng, 2013).

Optical and Nonlinear Optical Properties

The synthesis and evaluation of bis-uracil derivatives based on pyrimidine have been studied for their optical and nonlinear optical properties. These compounds exhibit promising characteristics that could be utilized in the development of optical devices and materials for technological applications. Such research contributes to the advancement of optical materials science and engineering (Mohan et al., 2020).

Future Directions

Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

6-(butan-2-ylamino)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-3-5(2)9-6-4-7(12)11-8(13)10-6/h4-5H,3H2,1-2H3,(H3,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSSJMGCQGJPSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=CC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(sec-butylamino)pyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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